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Etiocholanolone-d5

Cat. No.: B12052854
M. Wt: 295.5 g/mol
InChI Key: QGXBDMJGAMFCBF-JHABVYBQSA-N
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Description

Significance of Stable Isotope-Labeled Compounds in Biochemical Research

Stable isotope-labeled compounds are indispensable tools in modern biochemical and metabolic research. irisotope.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in human studies. capes.gov.br The core principle behind their use is that the substitution of an atom with its heavier, stable isotope (like deuterium (B1214612) for hydrogen) results in a molecule that is chemically identical in its reactivity and behavior to the unlabeled counterpart. irisotope.com This identical biochemical property allows them to serve as ideal tracers for metabolic studies, enabling researchers to follow the fate of a specific molecule through complex biological pathways without altering the process itself. irisotope.comclearsynth.com

The key advantage of using stable isotope-labeled compounds lies in their mass difference, which allows them to be distinguished from the endogenous, unlabeled analyte by mass spectrometry. irisotope.comsigmaaldrich.com This property is fundamental to the isotope dilution mass spectrometry (IDMS) technique, which is considered a gold standard for quantitative analysis. sigmaaldrich.com By adding a known quantity of a stable isotope-labeled compound to a sample, it serves as an internal standard to accurately measure the concentration of the corresponding unlabeled analyte. clearsynth.commedchemexpress.com This method effectively corrects for variations and potential errors that can occur during sample preparation, extraction, and instrumental analysis, thereby significantly improving the accuracy and precision of quantitative results. sigmaaldrich.comscispace.comscioninstruments.com

Role of Deuterated Steroids in Advanced Analytical Methodologies

Deuterated steroids, which are steroid molecules where one or more hydrogen atoms have been replaced by deuterium, are a specific class of stable isotope-labeled compounds with a critical role in advanced analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). sigmaaldrich.comsigmaaldrich.comtexilajournal.com These techniques are widely used in clinical chemistry, endocrinology, and anti-doping analysis for the precise measurement of steroid hormones and their metabolites in biological fluids such as urine, serum, and plasma. sigmaaldrich.comnih.govmdpi.com

In these analytical applications, deuterated steroids are predominantly used as internal standards. sigmaaldrich.comsigmaaldrich.com When a complex biological sample is analyzed, the analyte of interest can be lost during the extraction and purification steps. scispace.com Furthermore, the sensitivity of the mass spectrometer can fluctuate during the analysis, a phenomenon known as ion suppression or enhancement, which can affect the accuracy of the results. scispace.comtexilajournal.com Because a deuterated steroid internal standard has nearly identical physicochemical properties to the analyte, it experiences the same losses during sample preparation and the same variations in instrument response. sigmaaldrich.comscispace.com

By comparing the signal of the analyte to the known concentration of the co-eluting deuterated standard, analysts can perform highly accurate and precise quantification. texilajournal.comnih.gov The use of these standards is crucial for developing robust and reliable assays for steroid profiling, which is important for diagnosing and monitoring various hormone-related disorders and for the detection of synthetic anabolic steroids in sports. sigmaaldrich.comsigmaaldrich.commdpi.com For instance, methods have been developed for the simultaneous quantification of multiple steroids in a single run, which relies heavily on the use of their respective deuterated internal standards to ensure specificity and accuracy. nih.govmpg.de

Etiocholanolone-d5: An Internal Standard for Steroid Metabolite Quantification

Etiocholanolone (B196237) is a significant metabolite of the androgen steroid hormones testosterone (B1683101) and androstenedione (B190577). wikipedia.orghmdb.ca It is formed via the 5β-reductase pathway and is excreted in the urine. hmdb.cahealthmatters.io As a 17-ketosteroid, the measurement of etiocholanolone levels in urine is used in clinical settings to assess adrenal cortex function and androgen production. healthmatters.iohealthmatters.io

To ensure the accurate quantification of etiocholanolone in complex biological matrices, a stable isotope-labeled internal standard is required. This compound is the deuterium-labeled version of etiocholanolone, specifically designed for this purpose. medchemexpress.com The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium atoms. researchgate.net

In practice, a known amount of this compound is added to a biological sample (e.g., urine) at the beginning of the analytical workflow. scispace.comscioninstruments.com The sample then undergoes extraction, purification, and often enzymatic hydrolysis to cleave conjugate groups before being analyzed by GC-MS or LC-MS/MS. mpg.denih.gov The mass spectrometer is set to detect both the native etiocholanolone and the heavier this compound. sigmaaldrich.com Because this compound behaves identically to the natural analyte during sample processing and analysis, the ratio of their signals allows for the precise calculation of the endogenous etiocholanolone concentration, correcting for any procedural inconsistencies. sigmaaldrich.comtexilajournal.com The glucuronide conjugate of d5-etiocholanolone has also been synthesized to serve as a certified reference material, particularly for anti-doping laboratories monitoring the hydrolysis step of steroid analysis. researchgate.netresearchgate.net

Below is a table summarizing the key properties of Etiocholanolone and its deuterated analog.

Interactive Data Table: Properties of Etiocholanolone and this compound

PropertyEtiocholanoloneThis compound
Synonyms 5β-Androsterone, 3α-Hydroxy-5β-androstan-17-oneEtiocholanolone (2,2,3,4,4-d5)
Molecular Formula C₁₉H₃₀O₂C₁₉H₂₅D₅O₂
CAS Number 53-42-9 nih.govNot consistently available
Primary Use Endogenous metabolite of testosterone hmdb.caInternal standard for mass spectrometry medchemexpress.com
Androgenic Activity Inactive hmdb.caInactive

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30O2 B12052854 Etiocholanolone-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H30O2

Molecular Weight

295.5 g/mol

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1/i7D2,11D2,13D

InChI Key

QGXBDMJGAMFCBF-JHABVYBQSA-N

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CCC4=O)C)C)([2H])[2H])O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O

Origin of Product

United States

Methodological Applications of Etiocholanolone D5 in Quantitative Steroid Analysis

Internal Standard in Mass Spectrometry-Based Assays

In the field of quantitative steroid analysis, mass spectrometry (MS) coupled with chromatographic separation is the gold standard for its specificity and sensitivity. endocrine-abstracts.org The use of stable isotope-labeled internal standards is a cornerstone of these methods, ensuring high-quality, reproducible results. Etiocholanolone-d5 serves this exact purpose, compensating for potential analyte loss during extraction, derivatization, and ionization variability in the mass spectrometer. nih.govendocrine-abstracts.org By adding a known quantity of this compound to a sample at the beginning of the workflow, the ratio of the endogenous analyte to the internal standard can be used for precise quantification, mitigating matrix effects and procedural inconsistencies. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for steroid analysis due to its high selectivity and ability to measure analytes directly in complex biological matrices like urine and serum. mpg.demdpi.com this compound is frequently employed in LC-MS/MS methods to ensure analytical accuracy.

Targeted metabolomics focuses on the measurement of a predefined set of metabolites. In clinical and research settings, this approach is used to quantify specific steroid panels to diagnose or monitor various conditions. A robust LC-MS/MS method was developed for the quantification of 11 deconjugated urinary steroids, where this compound was a key component of the internal standard mix. nih.gov This method involved enzymatic deconjugation and solid-phase extraction (SPE) prior to LC-MS/MS analysis in the positive electrospray ionization mode. nih.gov The use of this compound helped the method achieve excellent linearity (R² > 0.99) and high precision, demonstrating its essential role in targeted steroid profiling. nih.gov

Research has also focused on the direct quantification of steroid glucuronides to avoid potential inaccuracies from hydrolysis steps. nih.gov One such UPLC-MS/MS method for the simultaneous quantification of serum androsterone (B159326) glucuronide, etiocholanolone (B196237) glucuronide, and androstan-3α, 17β diol 17-glucuronide also relies on the principles of using internal standards for accuracy. nih.govresearchgate.net

Table 1: Validation Parameters for a Targeted LC-MS/MS Steroid Panel Using this compound This table illustrates typical performance characteristics of a validated LC-MS/MS method for urinary steroids, including etiocholanolone, which utilizes this compound as an internal standard.

ParameterPerformance MetricReference
Linearity (R²)> 0.99 nih.gov
Inter-day Precision (%CV)< 10.1% nih.gov
Intra-day Precision (%CV)< 10.1% nih.gov
Relative Matrix Effects96.4% - 101.6% nih.gov
Relative Recovery98.2% - 115.0% nih.gov

Untargeted metabolomics aims to capture a comprehensive snapshot of all measurable metabolites in a biological sample to discover novel biomarkers. researchgate.netnih.gov While the initial discovery phase is non-targeted, any potential biomarkers identified must be validated and quantified using targeted assays. It is in this crucial validation step that deuterated standards like this compound become indispensable.

A non-targeted workflow using ultra-performance liquid chromatography-time of flight mass spectrometry (UHPLC-ESI-qTOF MS) has been presented for the unbiased exploration of the urinary steroidal profile. uniroma1.it This approach can detect up to 3000 metabolites, including steroid glucuronide and sulfo-conjugates. uniroma1.it If an untargeted study reveals that etiocholanolone or its conjugates are significant biomarkers, a subsequent targeted quantitative assay would be developed, incorporating this compound to ensure accurate measurement and reliable clinical or research application. researchgate.netuniroma1.it

Accurate quantification of endogenous steroids in serum and urine is critical for endocrinology research and diagnostics. An LC-MS/MS analytical method was developed to quantify a comprehensive panel of androgenic and estrogenic steroids in serum. thermofisher.com The method utilized this compound as one of the internal standards to correct for analytical variability. thermofisher.com This assay demonstrated good linearity and reproducibility across a dynamic range, achieving limits of quantitation at the pg/mL level with a coefficient of variation (%CV) of less than 15%, highlighting the success of the internal standard strategy. thermofisher.com

Gas chromatography-mass spectrometry (GC-MS) is a reference method for comprehensive steroid profiling, valued for its high chromatographic resolution, which is essential for separating structurally similar steroid isomers. mdpi.comnih.gov Before analysis by GC-MS, steroids require a chemical derivatization step to increase their volatility. mdpi.com

GC-MS enables the simultaneous quantification of a wide array of steroid metabolites, providing a detailed fingerprint of steroid metabolism. mdpi.comnih.gov This is particularly useful for diagnosing inborn errors of steroid metabolism and other endocrine disorders. nih.gov In these comprehensive panels, deuterated internal standards are critical. A study aimed at improving steroid profiling utilized GC tandem mass spectrometry (GC-MS/MS) to determine the concentrations of various endogenous steroids, including etiocholanolone. dshs-koeln.de A deuterated version, d4-etiocholanolone, was used as the internal standard to ensure quantitative accuracy. dshs-koeln.de The use of tandem MS (also known as MS/MS) enhances selectivity and sensitivity compared to single quadrupole GC-MS, allowing for reliable quantification even at low concentrations. dshs-koeln.dechromatographyonline.com

Table 2: Selected Steroids in a Comprehensive GC-MS/MS Profiling Method This table lists some of the key endogenous steroids quantified in a single analytical run using a GC-MS/MS method, which employs a deuterated internal standard for etiocholanolone.

AnalyteInternal Standard UsedReference
Testosterone (B1683101)d3-Testosterone dshs-koeln.de
Epitestosteroned3-Epitestosterone dshs-koeln.de
Androsteroned4-Etiocholanolone dshs-koeln.de
Etiocholanoloned4-Etiocholanolone dshs-koeln.de
Dehydroepiandrosterone (DHEA)d4-Etiocholanolone dshs-koeln.de
5α-androstane-3α,17β-diold4-Etiocholanolone dshs-koeln.de
5β-androstane-3α,17β-diold4-Etiocholanolone dshs-koeln.de

The application of such comprehensive steroid profiling by GC-MS is crucial in clinical endocrinology, where shifts in the relative abundance of metabolites like etiocholanolone and androsterone can be indicative of specific health conditions. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Evaluation of Derivatization Efficiency

For many steroid hormones, analysis by gas chromatography-mass spectrometry (GC-MS) requires a chemical modification step known as derivatization. This process increases the volatility and thermal stability of the steroids, making them suitable for GC analysis. nih.gov However, the efficiency of the derivatization reaction can fluctuate between samples due to matrix components or slight variations in reaction conditions.

This compound is instrumental in correcting for this variability. Added to a sample before the derivatization step, it undergoes the reaction alongside the endogenous, non-labeled etiocholanolone. usgs.gov Because the deuterated and non-deuterated forms have virtually identical chemical properties, they are assumed to react with the same efficiency. researchgate.net By calculating the ratio of the mass spectrometer's response for the derivatized analyte to that of the derivatized this compound, analysts can normalize the results. If a reaction is incomplete, the signal for both compounds will decrease proportionally, but the ratio remains constant. This ratiometric approach effectively cancels out inconsistencies in derivatization yield, thereby enhancing the accuracy of the final quantitative result. nih.gov

Addressing Analytical Challenges with Deuterated Internal Standards

In liquid chromatography-mass spectrometry (LC-MS), a phenomenon known as ion suppression can pose a significant challenge. It occurs when molecules from the sample matrix co-elute with the analyte and interfere with its ionization in the mass spectrometer's source, leading to a reduced signal and inaccurate quantification. texilajournal.commedipharmsai.com

This compound is an ideal tool to mitigate this effect. As a stable isotope-labeled internal standard (SIL-IS), it has physicochemical properties nearly identical to the native etiocholanolone and therefore co-elutes from the liquid chromatography column at the same time. texilajournal.com Consequently, both the analyte and the internal standard are subjected to the same degree of ion suppression from the matrix. researchgate.net By adding a known quantity of this compound to every sample and using the ratio of the analyte's peak area to the internal standard's peak area for quantification, the variability caused by ion suppression is effectively normalized. texilajournal.com This ensures that the reported concentration is not artificially lowered by matrix interferences.

The use of this compound significantly improves both the accuracy and specificity of steroid measurements. Accuracy is enhanced because the deuterated standard corrects for analyte loss at every stage of the analytical process, including extraction, any cleanup steps, and final analysis. scispace.com Since the SIL-IS behaves just like the analyte, the ratio of the two remains constant regardless of procedural inefficiencies.

Specificity, the ability to measure only the intended analyte without interference, is also greatly improved. In tandem mass spectrometry (MS/MS), analysts monitor specific mass transitions for both the analyte and the internal standard. This compound will have a unique mass transition that is distinct from its non-labeled counterpart due to the five additional neutrons in its structure. The detection of both compounds at their specific mass transitions and at the exact same retention time provides a high degree of confidence that the correct analyte is being measured, minimizing the risk of false positives. nih.gov

Method Development and Validation with this compound

Method validation is a critical process to ensure an analytical method is fit for its intended purpose. japer.in this compound is fundamental to assessing two key validation parameters: linearity and precision.

Linearity demonstrates that the assay's response is directly proportional to the concentration of the analyte. thomasalittleconsulting.com To assess this, a calibration curve is constructed by analyzing standards at several concentration levels. Each standard contains a constant amount of this compound. The response ratio (analyte area / internal standard area) is plotted against the analyte concentration, and a linear relationship, typically with a coefficient of determination (R²) > 0.99, is required. nih.gov

Precision measures the closeness of repeated measurements. psu.edu It is assessed by analyzing quality control (QC) samples at low, medium, and high concentrations multiple times. thermofisher.com Intra-assay precision (%CV) is often expected to be below 15%. thermofisher.com this compound minimizes analytical variability, ensuring that the precision measurement reflects the true performance of the method. texilajournal.com

Table 1: Illustrative Data for Linearity Assessment of an Etiocholanolone Assay
Calibrator Concentration (ng/mL)Analyte Peak AreaThis compound Peak AreaResponse Ratio (Analyte/IS)
2.010,540105,2000.1002
5.025,850103,4000.2500
20.0104,100104,1001.0000
50.0252,500101,0002.5000
100.0511,000102,2005.0000

Note: Data are hypothetical and for illustrative purposes only.

The sample matrix (e.g., serum, urine) can interfere with analysis, causing matrix effects (ion suppression or enhancement) and affecting the efficiency of analyte extraction (recovery). nih.govbiotage.com this compound is essential for quantifying these phenomena.

Matrix effects are evaluated by comparing the response of an analyte spiked into an extracted blank matrix (post-extraction spike) with its response in a clean solvent. biotage.com The internal standard helps normalize for this effect on a sample-by-sample basis.

Recovery determines the efficiency of the extraction procedure. It is calculated by comparing the analyte's response in a sample spiked before extraction (pre-extraction spike) with the response from a post-extraction spike. biotage.com Since this compound is added before extraction, it accurately reflects and corrects for any analyte losses during this step for each individual sample, ensuring a more accurate final result.

Table 2: Illustrative Data for Recovery and Matrix Effect Evaluation
ExperimentDescriptionAnalyte Peak AreaCalculationResult
A (Neat Standard)Analyte in clean solvent120,000Matrix Effect (%) = [B / A] * 10087.5% (Suppression)
B (Post-Extraction Spike)Analyte added to blank extract105,000
C (Pre-Extraction Spike)Analyte added to sample before extraction96,600Recovery (%) = [C / B] * 10092.0%

Note: Data are hypothetical and for illustrative purposes only.

Assessment of Sample Stability in Research Protocols

The integrity of biological samples is paramount for the accuracy and reliability of quantitative steroid analysis. Steroids in biological matrices, such as urine and plasma, are susceptible to degradation, which can occur during sample collection, transportation, storage, and processing. nih.gov Factors like improper storage temperatures and microbial contamination can lead to the alteration of the steroid profile, potentially invalidating analytical results. nih.govuu.nl Specifically, microbial activity can cause the deconjugation of steroid sulfates and glucuronides and the oxidation of analytes like androsterone and etiocholanolone. nih.govuu.nl Stable isotope-labeled internal standards (SIL-IS), such as this compound, are indispensable tools for monitoring and assessing the stability of endogenous steroids throughout the analytical workflow.

By introducing a known quantity of this compound into the sample at the earliest possible stage, researchers can track the stability of the native, non-labeled etiocholanolone. Since this compound is chemically identical to its endogenous counterpart, it is assumed to degrade at the same rate under identical conditions. Any loss of the native analyte due to instability during procedures like freeze-thaw cycles or prolonged storage can be accurately corrected by monitoring the recovery of the deuterated standard. researchgate.net

A specific application demonstrating the use of this compound is the "active urine" stability test, designed to investigate the potential of a sample to generate certain metabolites ex vivo. dshs-koeln.dedshs-koeln.de In these protocols, urine samples are spiked with deuterated precursors, including this compound, and incubated under conditions that may promote enzymatic or microbial activity (e.g., overnight at 37°C). dshs-koeln.dedshs-koeln.de The subsequent analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) aims to detect the formation of deuterated metabolites, such as 19-northis compound. dshs-koeln.de The detection of these deuterated products confirms that the sample contains active enzymes or microorganisms capable of altering the steroid profile, thereby providing a direct assessment of sample stability and integrity. dshs-koeln.dedshs-koeln.de

Research studies have validated the stability of steroid structures using methods that incorporate this compound sulfate (B86663) into the internal standard mixture, finding no significant formation of degradation products under controlled conditions. researchgate.netnih.govresearchgate.net The stability of samples is often evaluated through specific tests, such as freeze-thaw cycles. For instance, samples have been found to be stable after two freeze/thaw cycles, with the presence of the internal standard confirming the integrity of the analytes. researchgate.net

The following tables present data representative of findings from such stability assessments.

Table 1: Illustrative Freeze-Thaw Stability of Endogenous Etiocholanolone in Urine Monitored by this compound

This table illustrates how this compound is used to assess the stability of endogenous etiocholanolone through multiple freeze-thaw cycles. The consistent recovery of the internal standard confirms that any observed analyte loss is due to degradation, not analytical error.

Cycle NumberEndogenous Etiocholanolone Concentration (ng/mL)This compound Recovery (%)Stability Assessment
Baseline (Cycle 0) 50.0100%-
Cycle 1 49.599.8%Stable
Cycle 2 48.999.5%Stable researchgate.net
Cycle 3 48.299.6%Stable

Table 2: Representative Data from an "Active Urine" Stability Test

This table shows results from a stability test where urine was incubated with this compound to check for potential degradation or conversion by microbial contaminants. The formation of deuterated metabolites indicates an unstable sample.

Sample IDIncubation ConditionsSubstrate AddedDeuterated Metabolite DetectedResult
Control-01No IncubationThis compoundNot DetectedStable
Test-0137°C for 12 hoursThis compound19-Northis compound dshs-koeln.deUnstable / Active dshs-koeln.dedshs-koeln.de
Test-02Room Temp for 120 hoursThis compoundNot DetectedStable dshs-koeln.de

By employing this compound in these stability protocols, laboratories can ensure the validity of their quantitative results, making it a critical component of quality control in steroid analysis. researchgate.netnih.gov

Etiocholanolone D5 in Metabolic Pathway Elucidation and Flux Analysis

Tracing Steroidogenic Pathways using Stable Isotopes

Stable isotope tracing is a fundamental technique for mapping metabolic networks. ed.ac.uk By introducing a labeled compound like Etiocholanolone-d5 into a biological system, researchers can follow the journey of the deuterium (B1214612) atoms as the steroid is processed by various enzymes. This allows for the unambiguous identification of metabolites derived from the administered tracer, distinguishing them from the body's own endogenous pool of the same compounds. nih.gov This methodology is crucial for understanding the intricate steps of steroidogenesis and steroid metabolism.

The conversion of androgens to etiocholanolone (B196237) is mediated by a specific enzymatic pathway involving 5β-reductase. This enzyme introduces a significant conformational change in the steroid's structure. researchgate.net Etiocholanolone is the 5β-isomer of androsterone (B159326), and the ratio of these two metabolites can provide critical information about the relative activities of the 5β-reductase and 5α-reductase enzymes. taylorandfrancis.com By administering a deuterated precursor that metabolizes to this compound, or by using this compound itself, scientists can directly probe the activity and regulation of the 5β-reduction pathway, which has implications for understanding various physiological and pathological states. dutchtest.com

Enzyme FamilySpecific Enzyme ExampleFunction in Etiocholanolone MetabolismPathway
5β-ReductaseSRD5B1Catalyzes the reduction of androstenedione (B190577) to 5β-androstenedione, a precursor to etiocholanolone.Androgen Catabolism, 5β-Reduction
Hydroxysteroid Dehydrogenase (HSD)AKR1C2/AKR1C4Catalyzes the conversion of 5β-androstenedione to etiocholanolone.Androgen Catabolism
UDP-Glucuronosyltransferase (UGT)UGT2B7, UGT2B17Conjugates etiocholanolone with glucuronic acid to form etiocholanolone glucuronide for excretion. researchgate.netPhase II Metabolism, Steroid Conjugation

For steroids to be excreted from the body, they must be made more water-soluble. This is primarily achieved through a Phase II metabolic process called conjugation, most commonly glucuronidation. nih.govcas.cz Etiocholanolone is excreted in the urine mainly as a glucuronide conjugate. taylorandfrancis.com Using this compound, researchers can trace its conversion to this compound-glucuronide. This allows for the study of the specific enzymes responsible for this reaction, namely the UDP-glucuronosyltransferases (UGTs). researchgate.net Studies have identified several UGT isozymes, such as UGT2B7 and UGT2B17, that are active in conjugating etiocholanolone, and deuterated tracers help in assessing their specific contributions and efficiency. researchgate.netnih.gov

Metabolic Flux Analysis with Deuterated Etiocholanolone

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govnih.gov The core principle of MFA is to track the flow of atoms from an isotope-labeled substrate through the various interconnected pathways. nih.govnih.gov Deuterated tracers like this compound are valuable tools for this purpose, providing a dynamic view of metabolic processes that cannot be obtained from static concentration measurements alone. researchgate.net

The use of this compound allows for the application of isotope dilution mass spectrometry to quantify the rate of appearance and clearance of etiocholanolone in a biological system. ed.ac.uk By administering a known amount of the deuterated standard and measuring the ratio of the labeled to the unlabeled endogenous compound over time, the absolute rate of etiocholanolone production can be calculated. ed.ac.uk This provides a quantitative measure of the flux through the entire upstream pathway leading to its formation from precursor androgens. This approach is essential for understanding how metabolic rates change in response to disease, drug treatment, or other physiological perturbations. nih.govnih.gov

Technique PrincipleApplication with this compoundInformation Gained
Isotope DilutionUsed as an internal standard for quantifying endogenous etiocholanolone.Accurate concentration of endogenous metabolites.
Stable Isotope TracingAdministered as a tracer to follow its metabolic conversion.Identification of downstream metabolites and metabolic pathways. nih.govnih.gov
Metabolic Flux Analysis (MFA)Measuring the rate of incorporation and turnover of the d5 label.Quantification of reaction rates (fluxes) in steroid metabolism. nih.govmedchemexpress.com

By tracking the appearance of downstream d5-labeled metabolites after the administration of this compound, the specific activities of enzymes that act upon it can be elucidated. For example, the rate of formation of this compound-glucuronide is a direct reflection of the combined activity of the relevant UGT enzymes in a particular tissue or in the whole body. researchgate.net This approach can be used to study how factors like genetic polymorphisms, drug-drug interactions, or disease states affect the function of specific steroid-metabolizing enzymes, providing crucial insights for pharmacology and clinical diagnostics. nih.govnih.gov

Research on Etiocholanolone and its Metabolites in Biological Systems

Research on Etiocholanolone and its Metabolites in Biological Systems

Role as an Androgen Metabolite Marker

Etiocholanolone is a significant metabolite of endogenous androgens, primarily derived from the breakdown of androstenedione and testosterone (B1683101). healthmatters.iorupahealth.com Its production occurs via the 5-beta-reductase pathway, making it the 5β-isomer of androsterone. healthmatters.io As such, urinary or serum levels of etiocholanolone serve as a valuable biomarker for assessing androgen metabolism and adrenal function. healthmatters.iorupahealth.com

The measurement of etiocholanolone, often in conjunction with its counterpart androsterone, provides insights into the preferential pathway of androgen metabolism. The ratio of androsterone to etiocholanolone can indicate the relative activity of 5-alpha-reductase versus 5-beta-reductase enzymes. taylorandfrancis.com An altered ratio can signify disturbances in androgen metabolism, with some research suggesting that a shift in favor of etiocholanolone may imply hypothalamic involvement in the dynamics of androgen metabolism. taylorandfrancis.com Elevated levels of etiocholanolone can be indicative of increased androgen production, which may be associated with conditions such as polycystic ovary syndrome (PCOS), congenital adrenal hyperplasia, or androgen-producing tumors. healthmatters.io

Metabolic Precursor Key Metabolite Metabolic Pathway Significance as a Marker
AndrostenedioneEtiocholanolone5-beta-reductase pathwayAssessment of adrenal and androgen function. healthmatters.io
TestosteroneEtiocholanolone5-beta-reductase pathwayIndicator of testosterone breakdown and metabolism. rupahealth.com

Investigation of Physiological Processes Influenced by Etiocholanolone

Etiocholanolone, a nonandrogenic steroid metabolite, has been shown to influence the process of red blood cell formation, known as erythropoiesis. Research indicates that certain nonandrogenic steroids, including etiocholanolone, can enhance the in vitro formation of erythroid colonies from bone marrow cells. nih.govnih.gov Studies have demonstrated that etiocholanolone appears to act on a different population of marrow cells than androgenic steroids like fluoxymesterone. nih.gov

Specifically, etiocholanolone seems to permit hematopoietic cells that are not in an active cell cycle to become responsive to erythropoietin, the primary hormone that stimulates red blood cell production. nih.gov One study found that pre-incubating rat bone marrow cells with etiocholanolone for just two hours was sufficient to increase erythroid colony growth by 84%. nih.gov This suggests that etiocholanolone acts on a primitive, uncommitted population of marrow cells, distinct from the more differentiated cells that are already poised to respond to erythropoietin. nih.govosti.gov These findings highlight a potential mechanism by which such steroids could support red blood cell production. nih.gov

Steroid Effect on Erythroid Colony Growth Proposed Target Cell Key Finding
EtiocholanoloneEnhancementPrimitive, non-cycling marrow cellsEnables cells to become responsive to erythropoietin. nih.govnih.gov
FluoxymesteroneEnhancementCells in active DNA synthesis, already committed to respond to erythropoietinIncreases responsiveness of target cells to tropic stimuli. nih.govnih.gov

The metabolism of steroids like etiocholanolone is heavily dependent on the activity of various enzymes, particularly the cytochrome P450 (CYP) family. nih.gov Research into enzyme induction, the process by which a substance increases the expression of an enzyme, is critical for understanding how the body metabolizes hormones and drugs. labcorp.com Studies have investigated how various compounds can alter the activity of these enzymes, thereby affecting steroid metabolism.

For instance, the pregnane (B1235032) X receptor (PXR) is a nuclear receptor that, when activated, upregulates the transcription of drug-metabolizing enzymes, including certain CYPs like CYP3A4. taylorandfrancis.com Compounds that activate PXR can alter the metabolic profile of endogenous steroids. Research using PXR activators like rifampicin (B610482) has shown changes in the urinary concentrations of steroid metabolites. taylorandfrancis.com Such studies can use the levels of metabolites like etiocholanolone as markers to monitor the activity of specific metabolic pathways and enzymes. taylorandfrancis.com Evaluating changes in the ratios of steroid metabolites, including etiocholanolone, can help predict the extent of PXR activation and the induction of related enzymes. taylorandfrancis.com This is crucial for predicting potential drug-drug interactions and understanding the effects of xenobiotics on hormone homeostasis. taylorandfrancis.comnih.gov

Enzyme Family Inducing Agent Type Effect on Steroid Metabolism Relevance of Etiocholanolone
Cytochrome P450 (CYP)PXR Activators (e.g., Rifampicin)Alters the activity of steroid-metabolizing enzymes like CYP3A4. taylorandfrancis.comlabcorp.comUrinary levels serve as a biomarker for monitoring changes in enzyme activity and metabolic pathways. taylorandfrancis.com
Testosterone Hydroxylases (TH)Fungicides (e.g., Dithianon)Can cause sex- and organ-specific induction or suppression of CYP-dependent reactions. nih.govAs a downstream metabolite, its levels are affected by changes in testosterone hydroxylation. nih.gov

Enzymatic Studies and Reaction Kinetics Involving Etiocholanolone Metabolism Using Deuterated Analogs

Investigation of Steroidogenic Enzyme Activities

Deuterated analogs such as Etiocholanolone-d5 are instrumental in assays designed to measure the activity of key enzymes in steroidogenesis. By providing a stable, non-radioactive reference, these compounds enable precise quantification of enzyme products, facilitating detailed investigations into enzyme function under various physiological and pathological conditions.

Steroid 5β-reductase (AKR1D1) is the enzyme responsible for the conversion of Δ4-3-ketosteroids into 5β-reduced steroids, which are characterized by a cis-fusion of the A and B rings of the steroid nucleus. nih.govnih.gov This reaction is a pivotal step in the metabolic pathway leading to the formation of etiocholanolone (B196237) from precursors like androstenedione (B190577) and testosterone (B1683101). wikipedia.org The activity of 5β-reductase is a key determinant of the balance between the 5α- and 5β-steroid metabolic pathways. dutchtest.com

In research settings, assays to determine 5β-reductase activity often involve incubating the enzyme with a suitable substrate (e.g., testosterone or progesterone) and then quantifying the 5β-reduced product formed. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for this quantification due to its high sensitivity and specificity. sigmaaldrich.com In these assays, this compound is added to the sample as an internal standard. Because it is chemically identical to the analyte (etiocholanolone) apart from its mass, it co-elutes and experiences similar ionization effects, thereby correcting for variations during sample preparation and analysis. sigmaaldrich.comdshs-koeln.de This approach allows for highly accurate measurements of the enzyme's product, providing reliable data on its activity. dshs-koeln.de

Table 1: Illustrative Example of a 5β-Reductase Activity Assay Setup This table is for illustrative purposes and does not represent a specific experiment.

ComponentPurpose
Enzyme SourceHomogenate of rat prostate or liver, or purified recombinant AKR1D1 nih.govmdpi.com
SubstrateTestosterone or Progesterone wikipedia.org
CofactorNADPH nih.gov
BufferPotassium Phosphate Buffer (e.g., pH 6.0-7.0) nih.gov
Internal StandardThis compound
Analytical MethodLC-MS/MS sigmaaldrich.comnih.gov

Following 5β-reduction, the resulting steroid (e.g., 5β-androstanedione) is a substrate for hydroxysteroid dehydrogenases (HSDs). Specifically, 3α-hydroxysteroid dehydrogenase (3α-HSD) catalyzes the reduction of the 3-keto group to a 3α-hydroxyl group, leading to the formation of etiocholanolone. researchgate.netmdpi.com This enzyme belongs to the aldo-keto reductase (AKR) or short-chain dehydrogenase/reductase (SDR) superfamilies and plays a crucial role in the final steps of androgen inactivation and metabolism. mdpi.com

Studies investigating 3α-HSD activity utilize similar principles to those for 5β-reductase. The enzyme is incubated with its substrate, and the product is quantified. This compound can be used as an internal standard to accurately measure the formation of etiocholanolone or the consumption of its precursor. The enzyme can catalyze reactions in both directions, and kinetic studies have been performed using various 3α-hydroxysteroids, including etiocholanolone, as substrates. nih.gov The use of deuterated standards is critical for achieving the accuracy needed to discern subtle changes in enzyme activity resulting from genetic variations, disease states, or inhibitor effects.

Kinetic Characterization of Enzyme Reactions

The use of deuterated analogs is central to the kinetic characterization of enzyme reactions, particularly through the study of the Kinetic Isotope Effect (KIE). The KIE is observed when replacing an atom in a substrate with one of its heavier isotopes (e.g., hydrogen with deuterium) alters the rate of the reaction. portico.org A significant primary KIE (where the ratio of rates kH/kD is greater than 2) is strong evidence that the cleavage of the C-H bond is the rate-limiting step in the enzymatic mechanism. portico.orgnih.gov

In the context of steroid metabolism, comparing the kinetic parameters (like Vmax and Km) for a native steroid versus its deuterated version can provide profound insights into the catalytic mechanism of enzymes like 3α-HSD. For example, if the hydride transfer from the cofactor (NADPH) or the steroid is rate-limiting, the reaction will be slower with the deuterated substrate. researchgate.netresearchgate.net While specific KIE studies focused solely on this compound are not prominent in the literature, the principle is widely applied in enzymology. nih.govacs.org Data from studies on related enzymes demonstrate how kinetic parameters are determined. nih.gov

Table 2: Kinetic Parameters of Human Steroid 5β-Reductase (AKR1D1) for Various Substrates Data adapted from Chen et al. (2011). This table shows the types of kinetic data generated, although this compound was not the substrate. nih.gov

SubstrateKm (μM)Vmax (nmol/min/mg)
Progesterone1.1 ± 0.110.3 ± 0.6
Testosterone7.1 ± 1.714.5 ± 5.8
Cortisone9.9 ± 0.1N.D.
Cortisol2.3 ± 0.1N.D.
Aldosterone0.9 ± 0.25.67

N.D. = Not Determined

This kinetic information is vital for understanding how different steroids are processed and for developing specific enzyme inhibitors.

Research on Enzyme Pathways in Steroid Degradation

This compound is a key component of these internal standard mixtures. It is added to biological samples at the beginning of the analytical process, which often includes enzymatic deconjugation (to cleave glucuronide and sulfate (B86663) groups), extraction, and derivatization. nih.govnih.gov By using this compound, researchers can accurately determine the concentration of endogenous etiocholanolone, a major urinary metabolite of androgens. taylorandfrancis.com This allows for the precise calculation of important metabolic ratios, such as the androsterone (B159326)/etiocholanolone ratio, which reflects the relative activities of the 5α- and 5β-reductase pathways. taylorandfrancis.com Disturbances in these pathways are associated with various conditions, including polycystic ovary syndrome (PCOS) and altered cortisol metabolism in obesity. dutchtest.comdutchtest.com

Table 3: Steroids Commonly Quantified in Metabolic Profiling Panels Using Deuterated Internal Standards This table lists representative steroids measured in comprehensive panels, where this compound would be used as an internal standard for its corresponding analyte. nih.gov

Steroid AnalyteMetabolic Pathway Association
CortisolGlucocorticoid Pathway
CortisoneGlucocorticoid Pathway
Tetrahydrocortisol (THF)Cortisol Metabolism
Dehydroepiandrosterone (DHEA)Adrenal Androgen Precursor
AndrostenedioneAndrogen Pathway
TestosteroneAndrogen Pathway
Etiocholanolone5β-Androgen Metabolism researchgate.net
Androsterone5α-Androgen Metabolism researchgate.net
PregnanediolProgesterone Metabolism
Pregnanetriol17-OH Progesterone Metabolism

Quality Assurance and Reference Material Development for Steroid Research Using Etiocholanolone D5

Role as a Certified Reference Material (CRM)

Etiocholanolone-d5 serves as a Certified Reference Material (CRM) in the field of steroid analysis, particularly for methods employing mass spectrometry (MS). A CRM is a standard of the highest quality, characterized to a metrologically valid procedure for one or more specified properties, and is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. The use of CRMs is critical for achieving accurate and comparable results. eurachem.org

This compound is the deuterium-labeled analogue of Etiocholanolone (B196237), a key metabolite of testosterone (B1683101). medchemexpress.commedchemexpress.com As a stable isotope-labeled (SIL) compound, it is an ideal internal standard for quantitative MS-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Its five deuterium (B1214612) atoms give it a distinct mass-to-charge ratio (m/z) that is 5 Daltons higher than the endogenous, unlabeled Etiocholanolone, allowing the mass spectrometer to differentiate between the standard and the analyte. sigmaaldrich.com Since this compound is chemically identical to the analyte of interest, it co-elutes chromatographically and behaves similarly during sample extraction, derivatization, and ionization, effectively correcting for matrix effects and procedural losses.

The reliability of this compound as a CRM is underpinned by the stringent manufacturing and certification processes it undergoes. Suppliers of reference materials often produce these standards in accordance with internationally recognized guidelines, such as ISO 17034, which specifies the requirements for the competence of reference material producers. lgcstandards.com This ensures the material has a certified chemical purity and isotopic enrichment, which are critical for its function. sigmaaldrich.comisotope.com

Table 1: Representative Properties of this compound Certified Reference Material This table summarizes typical product specifications for this compound based on data from reference material suppliers.

PropertyValueSource(s)
Chemical Formula C₁₉D₅H₂₅O₂ sigmaaldrich.comisotope.com
Molecular Weight 295.47 g/mol sigmaaldrich.comisotope.com
Isotopic Purity ≥98 atom % D sigmaaldrich.com
Chemical Purity ≥98% sigmaaldrich.comisotope.com
Form Liquid solution or neat solid sigmaaldrich.comisotope.com
Common Application Internal standard for MS analysis nih.govsigmaaldrich.comisotope.com
Storage Temperature -20°C sigmaaldrich.comisotope.com

Ensuring Analytical Traceability and Inter-laboratory Comparability

Analytical traceability is the property of a measurement result whereby it can be related to a stated reference, usually a national or international standard, through an unbroken chain of comparisons, all having stated uncertainties. eurachem.org The use of this compound as a CRM is instrumental in establishing such traceability in steroid profiling. By using a well-characterized standard with a certified concentration, laboratories can ensure their measurements are anchored to a common, stable reference point. eurachem.org This is essential for the validation of analytical methods and for ensuring that the obtained quantitative data is accurate and reliable. nih.gov

A practical demonstration of this role is found in the development and validation of quantitative methods for urinary steroid analysis. A 2021 study detailed a method for quantifying 11 deconjugated steroids, including etiocholanolone, using LC-MS/MS. nih.gov In this research, this compound (Etio-d5) was used as one of the internal standards to ensure analytical accuracy. nih.gov The validation of the method, performed according to international guidelines, demonstrated excellent performance, which is in large part attributable to the use of appropriate internal standards. nih.gov

Table 2: Performance Characteristics of an LC-MS/MS Method for Urinary Steroid Analysis Using this compound as an Internal Standard This table presents key validation data from the research, highlighting the method's precision and accuracy.

ParameterPerformance MetricSource(s)
Linearity (R²) > 0.99 nih.gov
Intra-day Precision (%CV) < 10.1% nih.gov
Inter-day Precision (%CV) < 10.1% nih.gov
Relative Matrix Effects 96.4% – 101.6% nih.gov
Relative Recovery 98.2% – 115.0% nih.gov

CV: Coefficient of Variation

The high degree of accuracy and precision shown in such studies underscores how this compound helps control for analytical variability. nih.gov This standardization at the level of a single laboratory is the foundation for achieving inter-laboratory comparability. When different analytical laboratories employ the same CRM in their steroid panels, it minimizes measurement bias between them. eurachem.orgnih.gov This harmonization is critical for multi-center clinical trials, the establishment of universal diagnostic reference intervals, and the integrity of global anti-doping programs, where results must be comparable and defensible regardless of where the testing was performed. nih.govplos.org The participation in external quality assessment (EQA) schemes further allows laboratories to benchmark their performance against others, with CRMs like this compound being a key component in achieving the consensus values. plos.org

Advanced Research Perspectives and Future Directions for Etiocholanolone D5 Applications

Integration in Multi-Omics Approaches for Comprehensive Metabolic Understanding

The advent of 'omics' technologies has revolutionized the study of biological systems, allowing for a holistic view of cellular function by combining data from genomics, transcriptomics, proteomics, and metabolomics. nih.gov Metabolomics, which provides a snapshot of the metabolic phenotype, is a cornerstone of this approach. nih.govmetabolon.com In this context, Etiocholanolone-d5 is an essential tool for ensuring the accuracy of quantitative metabolomic data related to steroid hormones.

Accurate quantification of steroid metabolites is fundamental for building reliable multi-omics datasets. Deuterated steroids, including this compound, are considered the gold standard for internal standards in mass spectrometry because they co-elute with the non-labeled analyte and exhibit nearly identical ionization efficiency, thus correcting for variations during sample preparation and analysis. The precise data generated using these standards allows researchers to confidently identify subtle changes in steroid profiles associated with specific disease states or in response to therapeutic interventions.

This high-quality data can then be integrated with other omics data to build a comprehensive model of metabolic regulation. For instance, a metabolomics study might reveal altered levels of etiocholanolone (B196237) in a disease cohort. By correlating this data with transcriptomic data, researchers could identify changes in the expression of genes encoding steroidogenic enzymes. nih.gov Further integration with proteomic data could confirm whether these gene expression changes result in altered protein levels, providing a mechanistic link between a genetic predisposition and a metabolic phenotype. nih.govmanchester.ac.uk This integrated approach allows for a deeper understanding of complex diseases where steroid metabolism is dysregulated. nih.gov

Table 1: Role of this compound in a Multi-Omics Research Framework

Omics Layer Data Generated Contribution of this compound Integrated Insight
Metabolomics Quantitative profiles of steroid metabolites, including etiocholanolone. Ensures accurate and precise measurement of etiocholanolone levels by serving as an internal standard in MS analysis. Identifies specific alterations in the steroid metabolic phenotype associated with a disease or condition.
Transcriptomics Gene expression levels of enzymes in the steroidogenesis pathway (e.g., SRD5B1, AKR1C2). None directly, but validates the functional consequence of transcriptional changes observed in the metabolome. Links altered steroid levels to the upregulation or downregulation of specific genes involved in their synthesis or catabolism.
Proteomics Abundance of steroidogenic enzymes and related proteins. None directly, but provides a metabolic anchor to proteomic findings. Confirms that changes in gene expression translate to altered protein levels, providing a direct mechanism for the observed metabolic shift.

| Genomics | Identification of genetic variants (e.g., SNPs) in steroid-related genes. | None directly, but helps establish the phenotypic outcome of a specific genotype. | Connects a genetic predisposition to a measurable, functional impact on steroid metabolism, elucidating disease mechanisms. |

Development of Novel Analytical Platforms for Deuterated Steroid Analysis

The demand for greater sensitivity, specificity, and throughput in steroid analysis is driving the development of novel analytical platforms. While gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are established gold-standard methods, emerging technologies promise to overcome some of their limitations, particularly in the analysis of complex biological samples. researchgate.netnih.gov The use of deuterated internal standards like this compound is integral to the validation and implementation of these new platforms.

Recent advancements focus on several key areas:

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers offer superior mass accuracy and resolution compared to traditional quadrupole instruments. This allows for more confident identification of analytes and can help distinguish between compounds with very similar masses.

Ion Mobility-Mass Spectrometry (IM-MS): This technique adds another dimension of separation based on the size, shape, and charge of an ion (its collision cross-section, or CCS). cleancompetition.org This is particularly valuable for steroid analysis, as it can separate isomers (molecules with the same mass and chemical formula but different structures) that are difficult to resolve using chromatography alone. cleancompetition.orgnih.gov The use of IM-MS can significantly enhance the confidence in identifying specific steroid metabolites in complex mixtures. nih.gov

Improved Derivatization Strategies: Chemical derivatization is often used to improve the chromatographic behavior and ionization efficiency of steroids. researchgate.net Research is ongoing to develop new derivatization reagents that are more selective and produce fragments that are more informative in MS/MS analysis, further enhancing the sensitivity and specificity of steroid detection. researchgate.net

In all these evolving platforms, this compound and other deuterated steroids play a crucial role. They are used to establish analytical performance, ensure reproducibility, and provide the internal calibration necessary for accurate quantification. As these novel platforms move from research settings to routine clinical and anti-doping laboratories, the availability of high-quality stable isotope-labeled standards is paramount for ensuring inter-laboratory consistency and data reliability. cleancompetition.org

Table 2: Comparison of Analytical Platforms for Deuterated Steroid Analysis

Platform Principle of Separation Advantages for Steroid Analysis Role of this compound
GC-MS Volatility and chromatographic retention time; mass-to-charge ratio. High chromatographic resolution for isomers; extensive spectral libraries available. nih.gov Internal standard for quantification, correcting for sample loss during extensive preparation and derivatization.
LC-MS/MS Polarity and chromatographic retention time; precursor/product ion transitions. High throughput; suitable for polar and conjugated steroids without derivatization. researchgate.net Co-eluting internal standard to correct for matrix effects and variations in ionization efficiency.

| IM-MS | Retention time; ion mobility (size/shape); mass-to-charge ratio. | Separation of challenging isomers; provides characteristic CCS values for increased identification confidence. cleancompetition.orgnih.gov | Internal standard to confirm retention time, CCS, and fragmentation pattern, ensuring accurate identification and quantification. |

Computational Modeling and Systems Biology in Steroid Metabolism Research

Systems biology integrates experimental data with computational modeling to understand the dynamic behavior of complex biological networks. nih.gov In the field of steroidogenesis, mechanistic computational models are being developed to simulate the flow of metabolites through the intricate network of enzymatic reactions that produce steroid hormones. nih.gov These models are powerful tools for predicting how the system will respond to various perturbations, such as genetic mutations or exposure to endocrine-disrupting chemicals. nih.govnih.gov

The construction of a robust computational model of steroid metabolism relies on two key components:

Model Structure: This is the framework of the model, which includes all the relevant enzymatic reactions and transport processes involved in the steroidogenic pathway. nih.gov This is based on decades of biochemical research into the functions of enzymes like 5α-reductase and 3β-hydroxysteroid dehydrogenase.

Model Parameters: These are the quantitative values that define the kinetics of each reaction in the model, such as enzyme velocity (Vmax) and substrate affinity (Km). nih.gov

The accuracy of a model's predictions is highly dependent on the quality of the data used to define its parameters. This is where data from tracer studies, which could theoretically use compounds like this compound, become invaluable. While this compound is primarily a tool for static concentration measurements, the principle of using stable isotopes to trace metabolic flux is central to parameterizing dynamic models. By introducing a labeled precursor and measuring the rate of appearance of labeled downstream metabolites (quantified against standards like this compound), researchers can directly measure the rates of specific enzymatic reactions in vitro. nih.gov

This experimental data is used to fit the model's parameters and then to validate its predictive power. nih.govnih.gov For example, a model parameterized with in vitro kinetic data can be used to simulate steroid concentrations over time. These predictions can then be compared to time-course measurements from cell culture experiments to confirm the model's accuracy. nih.gov Once validated, these models can be used to perform sensitivity analyses to identify the most influential enzymes in the network, explore the potential impact of enzyme inhibitors, and generate new, testable hypotheses about the regulation of steroid metabolism. nih.gov

Table 3: Components of a Computational Model for Steroid Metabolism

Component Description Data Source Relevance of this compound
Reaction Network A map of the steroidogenesis pathways, including all enzymes and metabolites (e.g., Δ4 and Δ5 pathways). researchgate.net Biochemical literature; pathway databases (e.g., KEGG). Provides the context for the measurement of etiocholanolone as a key downstream metabolite.
Kinetic Parameters Mathematical descriptions of enzyme reaction rates (e.g., Michaelis-Menten kinetics). In vitro enzyme assays; kinetic characterization studies. nih.gov Essential for the accurate quantification of metabolites in the experiments used to determine these kinetic parameters.
Concentration Data Basal and stimulated concentrations of steroids in cells or media. Cell culture experiments; clinical sample analysis. nih.gov Enables highly accurate and precise measurement of etiocholanolone concentrations for model validation. nih.gov

| Flux Data | Rate of conversion of one metabolite to another. | Stable isotope tracer experiments. | As a stable isotope-labeled standard, it is foundational to the analytical methods needed to perform metabolic flux analysis. |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.